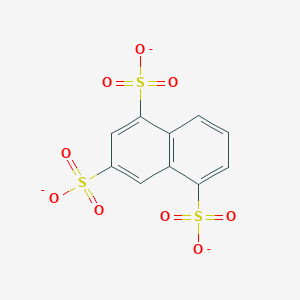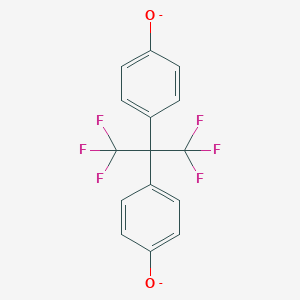![molecular formula C16H13N7 B221282 N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine, also known as PTI-1, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. PTI-1 has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mechanism of Action
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine inhibits the activity of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound induces cell death in cancer cells and sensitizes them to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit their proliferation and migration. It has also been shown to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that this compound may not be effective in all types of cancer, and its efficacy may vary depending on the specific cancer cell line and the stage of the disease.
Future Directions
There are several potential future directions for research on N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine. One area of focus could be on identifying biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy and improve patient outcomes. Another area of research could be on developing more potent and selective CK2 inhibitors based on the structure of this compound. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in cancer therapy.
Synthesis Methods
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can be synthesized through a multistep process involving the reaction of 2-aminopyridine with various reagents, including triphosgene and 2-chloro-1,3-dimethylimidazolinium chloride. The final step involves the reaction of the resulting intermediate with 5H-[1,2,4]triazino[5,6-b]indole-3-amine.
Scientific Research Applications
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been studied for its potential use in cancer therapy, specifically in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and to sensitize these cells to chemotherapy. This compound has also been investigated for its potential use in the treatment of other types of cancer, including leukemia and prostate cancer.
properties
Molecular Formula |
C16H13N7 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C16H13N7/c1-10(12-7-4-5-9-17-12)20-22-16-19-15-14(21-23-16)11-6-2-3-8-13(11)18-15/h2-9H,1H3,(H2,18,19,22,23)/b20-10+ |
InChI Key |
IYMSGTQAIDGAIM-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=CC=N4 |
SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=N4 |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

